molecular formula C15H13NO4S2 B5605658 4-ethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

4-ethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

Cat. No. B5605658
M. Wt: 335.4 g/mol
InChI Key: RBMXNHRJNYFYCZ-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are an important class of compounds in medicinal chemistry due to their diverse biological activities and applications in drug design and development. Their structures can significantly influence their reactivity, physical properties, and biological activities.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step chemical reactions, including sulfonamidation, amidation, and the introduction of various substituents to the benzene ring to achieve desired properties. Techniques such as direct chlorosulfonation and reactions with aminoguanidines or ethyl 2-{substituted-2-[N-(substituted)sulfamoyl]phenylthio}acetates are common methods for synthesizing these compounds (Iqbal et al., 2006).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The structure-activity relationship (SAR) studies indicate that the nature and position of these substituents significantly affect the compound's biological activities. Crystal structure analysis often reveals interesting features such as π–π interactions, hydrogen bonding, and molecular conformations that influence the compound's stability and reactivity (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Benzenesulfonamides participate in various chemical reactions, including condensation, nucleophilic substitution, and cyclization, which allow for the synthesis of a wide range of derivatives with potential pharmacological activities. These reactions are essential for modifying the chemical structure to enhance biological activity or improve physicochemical properties (Żołnowska et al., 2016).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. These properties can be analyzed through various spectroscopic and crystallographic techniques, providing insights into the compound's stability, solubility, and potential drug-likeness (Alpaslan et al., 2012).

properties

IUPAC Name

4-ethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S2/c1-2-10-3-6-12(7-4-10)22(18,19)16-11-5-8-13-14(9-11)21-15(17)20-13/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMXNHRJNYFYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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